2-Bromo-5-tert-butyl-1,3,4-thiadiazole
Overview
Description
2-Bromo-5-tert-butyl-1,3,4-thiadiazole is a chemical compound with the CAS Number: 88370-06-3 . It has a molecular weight of 221.12 . The IUPAC name for this compound is 2-bromo-5-tert-butyl-1,3,4-thiadiazole .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-tert-butyl-1,3,4-thiadiazole is 1S/C6H9BrN2S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and sulfur (S) atoms .It is stored at room temperature . Unfortunately, specific physical properties like melting point, boiling point, etc., are not available in the retrieved data.
Scientific Research Applications
Organic Chemistry
- Application : “2-Bromo-5-tert-butyl-1,3,4-thiadiazole” is used as a building block in the synthesis of benzo[1,2-d;4,5-d’]bis[1,3]dithioles .
- Method : The C-S bond formation is carried out under palladium catalysis with the thiolate formed in situ resulting in high yields of tert-butyl aryl sulfides. The subsequent formation of benzo[1,2-d;4,5-d’]bis[1,3]dithioles is achieved with scandium (III)triflate .
- Results : This method provides a convenient and environmentally more compliant access to high yields of benzo[1,2-d;4,5-d’]bis[1,3]dithioles .
Antifungal Research
- Application : Compounds derived from “2-Bromo-5-tert-butyl-1,3,4-thiadiazole” have been evaluated for their antifungal activities .
- Method : The in vitro antifungal activities of the target compounds against various fungi are evaluated by using the poison plate technique .
- Results : The specific results or outcomes of this research are not provided in the source .
Antitumor Research
- Application : Derivatives of “2-Bromo-5-tert-butyl-1,3,4-thiadiazole” have been evaluated for their antitumor activities .
- Method : The in vitro antitumor activities of the synthesized derivatives against HL-60 (human leukemia cancer cell) were evaluated by the standard MTT assay .
- Results : The specific results or outcomes of this research are not provided in the source .
Cytotoxic Properties
- Field : Medicinal Chemistry
- Application : 1,3,4-Thiadiazole derivatives, including those derived from “2-Bromo-5-tert-butyl-1,3,4-thiadiazole”, have been studied for their cytotoxic properties .
- Method : The cytotoxic properties of these compounds are evaluated using various in vitro assays, such as the MTT assay .
- Results : While specific results are not provided in the source, these compounds generally show potential as anticancer agents .
Antimicrobial Agents
- Field : Medicinal Chemistry
- Application : New 1,3,4-thiadiazole derivatives, synthesized using “2-Bromo-5-tert-butyl-1,3,4-thiadiazole” as a starting material, have been evaluated for their antimicrobial activities .
- Method : The antimicrobial activities of these compounds are tested against various microorganisms, such as E. coli, B. mycoides, and C. albicans .
- Results : Four compounds outperformed the others in terms of antimicrobial activity .
Organic Synthesis Intermediate
- Field : Organic Chemistry
- Application : “2-Bromo-5-tert-butyl-1,3,4-thiadiazole” is used as an intermediate in organic synthesis and pharmaceutical synthesis processes .
- Method & Results : Specific methods and results are not provided in the source .
Anticancer Agents
- Field : Medicinal Chemistry
- Application : Certain derivatives of “2-Bromo-5-tert-butyl-1,3,4-thiadiazole” have shown promising results against breast cancer (MCF-7) and lung carcinoma (A549) cell lines .
- Method : The in vitro anticancer activities of these compounds are evaluated using various assays, such as the MTT assay .
- Results : The compound with two methoxy groups in phenyl rings has shown the best activity against these cell lines, with IC50 values of 0.28 and 0.52 μg/mL .
Organic Synthesis Intermediate
- Field : Organic Chemistry
- Application : “2-Bromo-5-tert-butyl-1,3,4-thiadiazole” is used as an intermediate in organic synthesis and pharmaceutical synthesis processes .
- Method & Results : Specific methods and results are not provided in the source .
Building Block for Substituted t-butyl Acetates
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-tert-butyl-1,3,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2S/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCALTKEJCVOMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606893 | |
Record name | 2-Bromo-5-tert-butyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90606893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-tert-butyl-1,3,4-thiadiazole | |
CAS RN |
88370-06-3 | |
Record name | 2-Bromo-5-tert-butyl-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90606893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-tert-butyl-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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